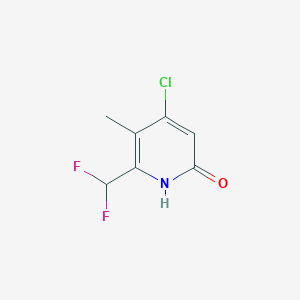
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one is a heterocyclic compound that contains a pyridine ring substituted with chlorine, difluoromethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the palladium-catalyzed difluoromethylation of heteroaryl chlorides. For example, ethyl 4,6-dichloronicotinate can be reacted with a difluoromethylating agent in the presence of a palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The difluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, difluoromethylating agents, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Similar Compounds
4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate: This compound has similar structural features but contains a chromene ring instead of a pyridine ring.
Trifluoromethyl-substituted pyrimidine derivatives: These compounds contain a trifluoromethyl group and have applications in antitumor activity.
Uniqueness
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one is unique due to the presence of both chlorine and difluoromethyl groups on the pyridine ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C7H6ClF2NO |
|---|---|
分子量 |
193.58 g/mol |
IUPAC名 |
4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClF2NO/c1-3-4(8)2-5(12)11-6(3)7(9)10/h2,7H,1H3,(H,11,12) |
InChIキー |
DXTWSMPXDSOUAU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=O)C=C1Cl)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


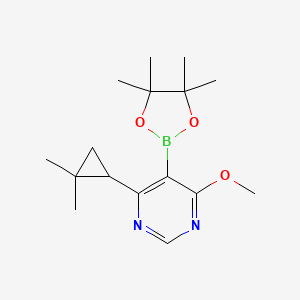
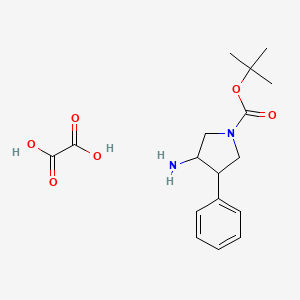
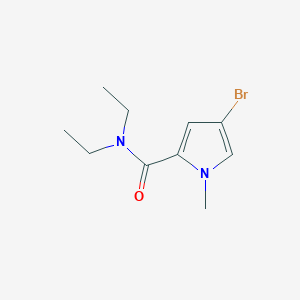
![2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776458.png)
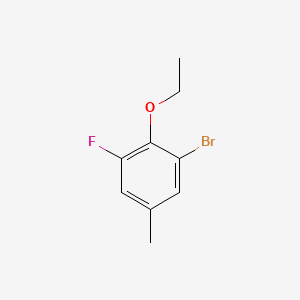


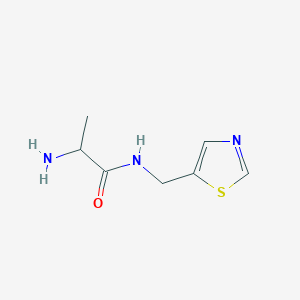
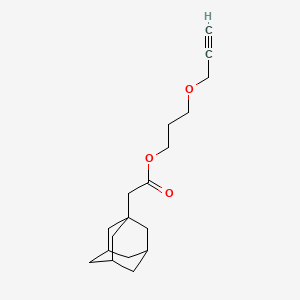
![O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate](/img/structure/B14776498.png)

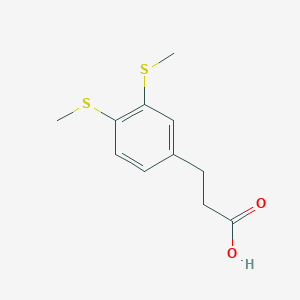
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde](/img/structure/B14776527.png)
![Methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14776529.png)
